molecular formula C13H17F3N2O B11850458 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline CAS No. 1416351-75-1

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline

Cat. No.: B11850458
CAS No.: 1416351-75-1
M. Wt: 274.28 g/mol
InChI Key: CWPDBGKORATZLE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a 2-trifluoromethyl-piperidine moiety at the 4-position of the benzene ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to binding interactions with biological targets .

Properties

CAS No.

1416351-75-1

Molecular Formula

C13H17F3N2O

Molecular Weight

274.28 g/mol

IUPAC Name

2-methoxy-4-[2-(trifluoromethyl)piperidin-1-yl]aniline

InChI

InChI=1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3

InChI Key

CWPDBGKORATZLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aniline Ring

The biological activity and physicochemical properties of substituted anilines are highly dependent on the nature of the substituents at the 4-position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituent at 4-Position Molecular Weight Key Properties/Biological Activity Reference
2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline 2-Trifluoromethyl-piperidine 273.30 (est.) Enhanced lipophilicity, potential kinase inhibition
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline 4-Methylpiperazine 221.30 Component in Brigatinib synthesis; moderate kinase activity
2-Methoxy-4-morpholinoaniline Morpholine 208.26 Reduced basicity compared to piperidine; lower potency in cellular assays
4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline Piperidine (trifluoromethyl at 2-position) 244.26 Positional isomerism alters binding mode; unoptimized activity
2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline 4-Methyl-diazepane 235.33 Larger ring size; potential for improved solubility

Biological Activity

2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline, also known as (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline, is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methoxy group and a trifluoromethyl-substituted piperidine moiety, which enhance its lipophilicity and metabolic stability, making it a candidate for pharmacological studies.

  • Molecular Formula : C13H15F3N2O
  • Molecular Weight : Approximately 273.26 g/mol
  • Structure : The compound features a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a piperidine ring, which contributes to its unique chemical behavior and interactions with biological targets.

Biological Activity

Research indicates that (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline exhibits significant biological activity, particularly in relation to neurotransmitter systems. Its structural characteristics allow it to interact with various molecular targets, influencing cellular pathways involved in neurotransmission and other physiological processes.

The trifluoromethyl group enhances the binding affinity of the compound to specific receptors, which may lead to increased efficacy in therapeutic applications. In silico studies have suggested favorable binding affinities with certain neurotransmitter receptors, indicating potential uses in treating neurological disorders.

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies
    • In studies investigating the interaction of (S)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline with neurotransmitter receptors, it was found to effectively bind to serotonin and dopamine receptors, suggesting its potential role in modulating mood and behavior .
  • Antitumor Activity
    • Preliminary research demonstrated that derivatives of this compound showed promising antitumor activity against various cancer cell lines. For instance, compounds with similar structural features have been noted for their cytotoxic effects against melanoma and leukemia cell lines .
  • Pharmacokinetic Studies
    • Pharmacokinetic evaluations have indicated that the incorporation of the trifluoromethyl group significantly enhances the metabolic stability of the compound in liver microsomes, suggesting a favorable profile for drug development .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
2-Methoxy-4-(piperidin-1-yl)anilineStructureContains a piperidine ring without trifluoromethyl substitution; different pharmacological properties.
2-Methoxy-4-(morpholin-1-yl)anilineStructureMorpholine ring alters electronic interactions; may affect binding affinity.
2-Methoxy-4-(pyrrolidin-1-yl)anilineStructureSimilar structure but includes a pyrrolidine group; affects steric properties and receptor interaction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)aniline, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, piperidine derivatives are often introduced via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. Key conditions include the use of polar aprotic solvents (e.g., DMF or DMSO), bases (e.g., K₂CO₃), and controlled temperatures (80–120°C) to minimize side reactions like oxidation of the aniline group . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via TLC or HPLC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns, particularly the trifluoromethyl group and methoxy-aniline linkage. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹). X-ray crystallography, if crystals are obtainable, provides definitive proof of the piperidine ring conformation and spatial arrangement of substituents .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5–3.5), requiring solvents like DMSO or ethanol for dissolution. The aniline group’s basicity (pKa ~4.5–5.5) necessitates pH-controlled buffers (pH 6–8) to prevent protonation-induced precipitation. Stability studies under light, heat, and humidity (via accelerated degradation assays) are critical; methoxy groups may undergo demethylation under acidic conditions, while the trifluoromethyl group is generally stable .

Advanced Research Questions

Q. How does the trifluoromethyl-piperidine moiety influence Structure-Activity Relationships (SAR) in biological targets?

  • Methodological Answer : Comparative SAR studies involve synthesizing analogs with varying substituents (e.g., replacing CF₃ with CH₃ or Cl) and testing biological activity. For example, the trifluoromethyl group’s electron-withdrawing effect enhances binding to hydrophobic pockets in enzymes (e.g., kinases) compared to methyl derivatives. Computational docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with target proteins, while in vitro assays (e.g., enzyme inhibition) validate predictions .

Q. What mechanistic insights explain unexpected by-products during synthesis, such as ring-opening or oxidation?

  • Methodological Answer : By-products often arise from competing reactions. For example, oxidation of the aniline group to nitroso intermediates can occur under aerobic conditions, detected via LC-MS. Piperidine ring-opening may result from acid catalysis (e.g., residual HCl in solvents), forming iminium ions. Mechanistic studies employ deuterated solvents (to track proton transfer) and radical scavengers (e.g., BHT) to suppress free-radical pathways. DFT calculations (Gaussian, ORCA) model transition states and identify energetically favorable pathways .

Q. How can researchers resolve contradictions in reported biological activities across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Standardization using reference compounds (e.g., staurosporine for kinase inhibition) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) improves reproducibility. Meta-analyses of published data should account for buffer conditions (e.g., Mg²⁺/Mn²⁺ effects on enzyme kinetics) and statistical power .

Q. What strategies are effective for studying the compound’s metabolic stability and potential toxicity in preclinical models?

  • Methodological Answer : In vitro microsomal assays (human/rat liver microsomes) identify major metabolites via LC-HRMS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess drug-drug interaction risks. In vivo studies in rodents track pharmacokinetics (Cmax, AUC) and tissue distribution. Toxicity screening includes Ames tests for mutagenicity and hERG channel inhibition assays (patch-clamp electrophysiology) to predict cardiotoxicity .

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